N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Description
Historical Context and Chemical Significance
The development of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol emerged from the broader evolution of protected amino alcohol intermediates in pharmaceutical synthesis. The compound gained particular prominence through its association with venlafaxine synthesis, where it serves as a crucial precursor in the preparation of this widely prescribed antidepressant medication. The historical significance of this intermediate reflects the pharmaceutical industry's growing emphasis on synthetic efficiency and selectivity during the late twentieth and early twenty-first centuries.
The chemical significance of this compound extends beyond its specific pharmaceutical applications to encompass broader principles of synthetic organic chemistry. The incorporation of the tert-butoxycarbonyl protecting group represents a fundamental advancement in amine protection strategies, allowing chemists to conduct selective transformations while maintaining the integrity of sensitive functional groups. This approach has proven particularly valuable in complex multi-step syntheses where sequential reactions must be performed without interference from reactive amine functionalities.
Research investigations have established that compounds featuring the structural framework present in N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol demonstrate significant potential for developing novel therapeutic agents. The combination of cyclohexyl rings, aromatic methoxyphenyl groups, and protected amine moieties creates a molecular architecture that frequently exhibits drug-like properties. This structural foundation has inspired numerous medicinal chemistry programs aimed at discovering new pharmaceutical entities with improved therapeutic profiles.
The compound's significance is further underscored by its role in understanding structure-activity relationships within the phenethylamine bicyclic derivative class of compounds. Studies examining venlafaxine and related molecules have demonstrated that structural modifications to intermediates like N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can significantly influence the pharmacological properties of the resulting therapeutic agents. This relationship has established the compound as a valuable research tool for investigating the molecular basis of antidepressant activity.
Structural Identification and Nomenclature
The systematic nomenclature of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol reflects its complex molecular architecture incorporating multiple functional groups and stereochemical considerations. According to International Union of Pure and Applied Chemistry conventions, the complete chemical name is N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamic acid 1,1-dimethylethyl ester, which accurately describes the spatial arrangement of all constituent moieties. Alternative nomenclature systems have designated this compound as carbamic acid, N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-, 1,1-dimethylethyl ester, emphasizing the carbamate nature of the protecting group functionality.
The molecular formula C₂₀H₃₁NO₄ encompasses a molecular weight of 349.46 grams per mole, reflecting the substantial molecular complexity inherent in this pharmaceutical intermediate. Structural analysis reveals the presence of four distinct oxygen atoms, contributing to the compound's solubility characteristics and hydrogen bonding potential. The nitrogen atom exists within the carbamate protecting group arrangement, which significantly influences the compound's reactivity profile compared to unprotected amino alcohol analogs.
Chemical identifier systems have assigned the compound specific registry numbers to facilitate accurate identification across different databases and research contexts. The Chemical Abstracts Service registry number 1076199-18-2 provides a unique identifier for this specific molecular entity. Additional identification systems include MDL numbers and InChI keys, which enable computational chemistry applications and database searches to accurately reference this particular structural arrangement.
Structural analysis using advanced spectroscopic techniques has confirmed the spatial arrangement of functional groups within the molecule. The cyclohexanol moiety adopts a chair conformation that positions the substituent groups in energetically favorable orientations. The methoxyphenyl group extends from the central carbon chain, creating a three-dimensional molecular geometry that influences both chemical reactivity and potential biological interactions. The tert-butoxycarbonyl protecting group maintains its characteristic spatial requirements, effectively shielding the amino functionality from unwanted chemical transformations.
Physical and Chemical Classification
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol exhibits distinctive physical properties that reflect its complex molecular structure and functional group composition. The compound typically appears as an off-white solid under standard laboratory conditions, with reported melting point ranges varying depending on purity and crystalline form. Solubility characteristics demonstrate preferential dissolution in organic solvents such as dichloromethane and tetrahydrofuran, while showing limited aqueous solubility due to the hydrophobic cyclohexyl and tert-butyl moieties.
| Physical Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₃₁NO₄ | |
| Molecular Weight | 349.46 g/mol | |
| Physical Form | Off-white solid | |
| Solubility | Dichloromethane, Tetrahydrofuran | |
| Storage Conditions | Refrigerated |
Chemical classification systems categorize this compound within multiple overlapping structural classes based on its constituent functional groups. Primary classification as a carbamate reflects the tert-butoxycarbonyl protecting group, while secondary classifications include amino alcohol derivatives and substituted cyclohexanol compounds. The presence of the methoxyphenyl substituent further classifies the molecule within aromatic ether-containing compounds, contributing to its overall chemical reactivity profile.
The compound's chemical behavior is predominantly governed by the protecting group functionality, which renders the amino group unreactive toward most electrophilic reagents under neutral conditions. Acidic conditions can promote protecting group removal through protonation and subsequent fragmentation mechanisms, as demonstrated in deprotection studies using various acidic reagents. The hydroxyl group on the cyclohexyl ring maintains its characteristic alcohol reactivity, enabling oxidation, esterification, and substitution reactions under appropriate conditions.
Stability considerations reveal that N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol demonstrates good thermal stability under typical synthetic conditions, although elevated temperatures may promote unwanted side reactions or protecting group degradation. The compound shows resistance to basic hydrolysis and many nucleophilic reagents, making it suitable for use in multi-step synthetic sequences where selective transformations are required. Storage under refrigerated conditions helps maintain long-term stability and prevents potential decomposition pathways.
Position in Contemporary Organic Chemistry Research
Contemporary organic chemistry research has positioned N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as a significant subject of investigation across multiple research domains, particularly in pharmaceutical intermediate synthesis and methodology development. Current research initiatives have focused on developing more efficient synthetic approaches to this compound, with particular emphasis on improving overall yields and reducing environmental impact through green chemistry principles. These investigations have revealed that traditional synthetic methods can be enhanced through the implementation of recyclable reagents and pollution-free oxidation procedures.
Methodological research has demonstrated significant advances in protecting group manipulation strategies specifically applicable to this compound class. Recent studies have explored mild deprotection conditions using oxalyl chloride in methanol, achieving efficient removal of the tert-butoxycarbonyl group under room temperature conditions with yields reaching up to 90%. These developments represent important contributions to the field of selective organic transformations, providing chemists with improved tools for complex molecule synthesis.
The compound has emerged as a valuable model system for investigating structure-activity relationships in pharmaceutical development programs. Research groups have utilized N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as a starting point for developing novel therapeutic agents, particularly focusing on modifications that might enhance biological activity or improve pharmacokinetic properties. These investigations have contributed to a deeper understanding of how structural variations in this molecular framework influence therapeutic outcomes.
Advanced analytical chemistry research has developed sophisticated methods for the quantification and purification of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, particularly in the context of pharmaceutical quality control. High-performance liquid chromatography methods have been optimized to achieve baseline separation of this compound from related impurities and degradation products. These analytical developments support both research applications and commercial production requirements for pharmaceutical intermediates.
Contemporary research trends indicate growing interest in applying this compound to supramolecular chemistry and materials science applications. The molecule's structural features, including the rigid cyclohexyl framework and aromatic methoxyphenyl group, provide opportunities for participating in non-covalent interactions such as hydrogen bonding and π-π stacking arrangements. These properties suggest potential applications in the development of functional materials and ordered molecular assemblies beyond traditional pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-19(2,3)25-18(22)21-14-17(20(23)12-6-5-7-13-20)15-8-10-16(24-4)11-9-15/h8-11,17,23H,5-7,12-14H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYFWPXFGIXLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661819 | |
| Record name | tert-Butyl [2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-18-2 | |
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation for Amine Intermediate Synthesis
The primary amine backbone is synthesized via hydrogenation of a nitrile precursor , as detailed in Patent CN104177268A. The reaction employs Raney nickel and sodium borohydride in methanol or ethanol under hydrogen gas (0.5–5 MPa) at 10–40°C.
Reaction Scheme :
Key Parameters :
-
Catalyst Loading : 20–200 wt% Raney nickel relative to nitrile substrate.
-
Reducing Agent : 1–10 wt% sodium borohydride.
-
Solvent : Methanol or ethanol (4–20 volumes).
This method outperforms prior approaches using ammonia/ethanol systems, which suffered from low yields (≤85%) and purity issues.
Boc Protection of the Amine Intermediate
The unprotected amine is subsequently derivatized with a Boc group using Boc anhydride in the presence of polyguanidine , a recyclable base, as demonstrated in Patent CN103694142A.
Reaction Conditions and Optimization
Stepwise Procedure :
-
Deprotonation : The amine intermediate is treated with polyguanidine (2:1 mass ratio to amine) in dichloromethane.
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Acylation : Boc anhydride (1.5:1 mass ratio to amine) is added dropwise at room temperature.
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Workup : Filtration, solvent removal, and crystallization yield the Boc-protected product.
Reaction Scheme :
Key Parameters :
Advantages Over Traditional Methods :
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Polyguanidine replaces volatile amines (e.g., triethylamine), reducing waste and simplifying purification.
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Solvent Recycling : Dichloromethane is recovered via rotary evaporation, enhancing cost-efficiency.
Integrated Synthesis Protocol
Combining the two stages yields the target compound with high efficiency:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrogenation | Raney Ni, NaBH₄, H₂ (1 MPa), MeOH, 25°C, 5h | 98.4% | 97.8% |
| Boc Protection | Boc₂O, Polyguanidine, DCM, 24h, 25°C | 95% | 96% |
Overall Yield : 93.5% (calculated from stepwise yields).
Alternative Methodologies and Comparative Analysis
Direct Boc Protection Prior to Hydrogenation
Introducing the Boc group before hydrogenation is theoretically feasible but impractical due to:
-
Catalyst Poisoning : Boc groups may inhibit Raney nickel activity.
-
Reductive Cleavage Risk : Hydrogenation could degrade the Boc moiety.
Solid-Phase Synthesis
No documented methods exist for solid-phase synthesis of this compound, likely due to the steric hindrance imposed by the cyclohexanol and Boc groups.
Scalability and Industrial Considerations
Both patents emphasize suitability for large-scale production:
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Catalyst Recycling : Raney nickel is recovered via filtration and reused.
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Waste Reduction : Polyguanidine’s recyclability minimizes alkaline waste.
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Solvent Recovery : Methanol and dichloromethane are distilled and reused, lowering costs.
Challenges and Troubleshooting
Impurity Profiles
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of the free amine.
Scientific Research Applications
Chemical Properties and Structure
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol has the molecular formula C₁₅H₂₃NO₃ and a molecular weight of approximately 277.37 g/mol. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is crucial for its stability and reactivity during synthetic processes. The presence of the 4-methoxyphenyl group enhances its lipophilicity, facilitating better interaction with biological targets.
Synthesis and Derivatives
The synthesis of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol typically involves several steps, including the protection of amines and subsequent reactions to form the desired cyclohexanol structure. This compound serves as an important precursor for various derivatives, which can be tailored to enhance specific pharmacological properties.
Key Synthetic Pathways
- Formation of Chiral Amine Intermediates : The compound can be synthesized from chiral amines, which are pivotal in developing enantiomerically pure drugs.
- Coupling Reactions : N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can undergo coupling reactions to yield more complex structures that exhibit enhanced biological activity.
Antidepressant Development
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is particularly noted for its role in synthesizing venlafaxine, an antidepressant used to treat major depressive disorder and anxiety disorders. The compound acts as a precursor in the synthesis of venlafaxine hydrochloride, facilitating the production of this important therapeutic agent with improved yield and purity compared to traditional methods .
Potential Anti-Anxiety Effects
Research indicates that derivatives of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol may exhibit anxiolytic properties. By modifying the structure, researchers aim to enhance selectivity towards serotonin receptors, potentially leading to new treatments for anxiety disorders.
Case Study 1: Synthesis of Venlafaxine Hydrochloride
A notable study demonstrated an efficient method for synthesizing venlafaxine hydrochloride from N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, achieving high yields while minimizing impurities. This method involved condensing p-methoxy phenyl acetonitrile with cyclohexanone in the presence of specific bases, followed by acidification and extraction processes .
Case Study 2: Exploration of Anxiolytic Properties
Another research effort explored the anxiolytic potential of compounds derived from N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. Preliminary results indicated that certain derivatives displayed significant binding affinity for serotonin receptors, suggesting their potential as novel anxiolytics .
Mechanism of Action
The mechanism of action of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors . The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then form covalent or non-covalent interactions with the target molecules . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N,N-Didesmethylvenlafaxine Hydrochloride
- Molecular Formula: C₁₅H₂₃NO₂·HCl
- Molecular Weight : 285.81 g/mol
- Structure : Lacks the Boc group and dimethyl groups on the amine, existing as a hydrochloride salt.
- Role: A venlafaxine metabolite and impurity, acting as a serotonin-norepinephrine reuptake modulator with reduced potency compared to venlafaxine due to the absence of dimethylation .
- Applications : Used in pharmacological studies to assess metabolite activity .
N,N,O-Tridesmethylvenlafaxine
N-Formyl-1-(2-Amino-1-(4-Methoxyphenyl)Ethyl)Cyclohexanol
Venlafaxine Hydrochloride
- Molecular Formula: C₁₇H₂₇NO₂·HCl
- Molecular Weight : 313.87 g/mol
- Structure : Contains dimethylamine and methoxyphenyl groups.
- Role : The parent drug with potent SNRI activity. The dimethylamine group is critical for binding to neurotransmitter transporters .
Comparative Analysis Table
Key Research Findings
Synthetic Utility : The Boc-protected compound offers superior stability during multi-step syntheses compared to the formyl analog, which requires milder deprotection conditions .
Biological Activity : N,N-Didesmethylvenlafaxine exhibits weaker SNRI activity than venlafaxine, confirming the necessity of dimethylation for potency .
Metabolite Impact : N,N,O-Tridesmethylvenlafaxine’s hydroxyl group may reduce CNS penetration, suggesting metabolites contribute to off-target effects .
Antimicrobial Potential: Azetidinone derivatives of similar compounds show promising activity against bacterial and fungal strains, indicating structural flexibility for drug repurposing .
Biological Activity
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol has the following molecular structure:
- Molecular Formula: CHNO
- Molecular Weight: 345.48 g/mol
The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality, which is crucial for its reactivity and biological interactions.
The biological activity of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is primarily attributed to its interaction with various molecular targets, including:
- Enzymes: The compound can act as an enzyme inhibitor, affecting pathways involved in neurotransmission and metabolic processes.
- Receptors: It has shown affinity for certain receptors, potentially influencing signaling pathways related to pain and inflammation.
Antimicrobial Properties
Research indicates that derivatives of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol exhibit antimicrobial activity. A study screened various compounds against different strains of bacteria and fungi, revealing promising results in inhibiting growth:
| Compound | Antimicrobial Activity | Effective Concentration (µg/mL) |
|---|---|---|
| 5k | Strong | 12.5 |
| 5b | Moderate | 25 |
| 5e | Weak | 50 |
These compounds were noted for their enhanced activity compared to standard antibiotics such as Rifampicin .
Cytotoxicity
While the compound shows promise in antimicrobial applications, it also presents potential cytotoxic effects. It has been reported to cause skin irritation and respiratory issues upon exposure, necessitating careful handling in laboratory settings.
Case Study 1: Antitubercular Activity
In a pharmacological study, derivatives of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol were evaluated for antitubercular activity. Compound 5k demonstrated superior efficacy against Mycobacterium tuberculosis, outperforming traditional treatments. The study emphasized the need for further investigation into the structure-activity relationship (SAR) of these compounds to optimize their therapeutic potential .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol in models of neurodegeneration. The compound was found to inhibit apoptosis in neuronal cells exposed to oxidative stress, suggesting a potential role in treating neurodegenerative diseases. The mechanism involved modulation of apoptotic pathways through interaction with specific receptors .
Comparative Analysis
To understand the uniqueness of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | Unprotected amine | Higher reactivity |
| N-Boc-1,2-phenylenediamine | Similar Boc-protected | Different reactivity pattern |
The presence of the Boc group significantly alters the reactivity and biological profile of the compound compared to its unprotected analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, and how do reaction conditions influence yield?
- The compound is synthesized via condensation of cyclohexanone with 4-methoxyphenylacetonitrile using n-butyllithium, followed by reduction with Rh/Al₂O₃ or NaBH₄/CoCl₂ in THF:H₂O (2:1) to yield the amino alcohol intermediate. Subsequent Boc protection (tert-butoxycarbonyl) introduces the N-Boc group . Critical factors include temperature control during condensation (≤0°C to prevent side reactions) and catalyst selection (Rh/Al₂O₃ vs. NaBH₄/CoCl₂), which affect stereoselectivity and purity (>90% yield under optimized conditions) .
Q. How is the structural integrity of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol confirmed post-synthesis?
- Analytical methods :
- NMR : H and C NMR verify the cyclohexanol backbone, Boc-protected amine ( ~1.4 ppm for Boc CH₃), and 4-methoxyphenyl group ( ~3.8 ppm for OCH₃) .
- HPLC/MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection confirms molecular ion peaks ([M+H]⁺ at m/z 335.2 for C₁₉H₂₉NO₃) and purity (>98%) .
Q. What are the recommended protocols for purity analysis and storage?
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to quantify impurities (<2%) .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent Boc-group hydrolysis or oxidation. Solubility in methanol (≥50 mg/mL) allows stock solutions for long-term stability .
Advanced Research Questions
Q. What stereochemical challenges arise during synthesis, and how are enantiomers resolved?
- The compound contains two chiral centers, leading to four stereoisomers. Enantiomeric resolution requires chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15) or enzymatic methods (lipase-mediated kinetic resolution) . Evidence from venlafaxine synthesis (a derivative) shows Rh-catalyzed hydrogenation improves enantiomeric excess (ee >95%) but may require post-synthetic chiral auxiliary removal .
Q. How does N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol serve as a precursor to pharmacologically active metabolites?
- The Boc group is cleaved under acidic conditions (HCl/dioxane or TFA) to yield 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a key intermediate for venlafaxine derivatives. In vivo, cytochrome P450 enzymes (CYP2D6) further metabolize it to O-desmethylvenlafaxine, an active metabolite with serotonin-norepinephrine reuptake inhibition . Pharmacokinetic studies in rodents show a plasma half-life of 5–11 hours for the deprotected compound .
Q. What computational methods predict the compound’s binding affinity to neurological targets?
- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with the serotonin transporter (SERT) and norepinephrine transporter (NET). The 4-methoxyphenyl group aligns with hydrophobic pockets in SERT, while the cyclohexanol moiety stabilizes hydrogen bonds with Asp98 and Ser438 residues . Free energy calculations (MM-PBSA) estimate binding affinities (ΔG = −8.2 kcal/mol for SERT) .
Q. How do structural modifications impact solubility and bioavailability?
- Boc-group removal : Increases water solubility (logP reduced from 3.9 to 2.1) but decreases plasma stability.
- Salt formation : Hydrochloride salts (e.g., 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol·HCl) enhance crystallinity and oral bioavailability (45% in rat models) .
- PEGylation : Attaching polyethylene glycol chains improves solubility (>10 mg/mL in PBS) and prolongs half-life .
Contradictions and Data Gaps
- Stereoselectivity in reduction steps : reports Rh/Al₂O₃ for high ee, while uses NaBH₄/CoCl₂ without specifying enantiomeric outcomes. Researchers must validate stereochemistry for each method .
- Metabolic stability : Limited data on hepatic clearance rates of the Boc-protected form. In vitro assays (human liver microsomes) are recommended to assess CYP-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
